molecular formula C8H6Br2N2O B2764244 5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine CAS No. 2228306-98-5

5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine

Cat. No.: B2764244
CAS No.: 2228306-98-5
M. Wt: 305.957
InChI Key: CZDYHPIBOLNLOY-UHFFFAOYSA-N
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Description

5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine (CAS 2228306-98-5) is a high-value chemical building block designed for advanced heterocyclic chemistry and drug discovery research. This compound features a privileged imidazo[1,2-a]pyridine scaffold, which is recognized as a "drug prejudice" scaffold due to its presence in numerous therapeutic agents and its broad spectrum of biological activities . The molecular structure is strategically functionalized with bromine substituents at the 5 and 6 positions, which serve as excellent handles for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as the Pd-catalyzed carbonylation used to introduce carboxamide moieties . The 8-methoxy group further modulates the electronic properties of the system and offers additional opportunities for derivatization. The imidazo[1,2-a]pyridine core is of significant interest in medicinal chemistry, with documented applications in the development of anticancer, antimycobacterial, antileishmanial, antibacterial, and antiviral agents . This specific dibromo-derivative is particularly useful for constructing compound libraries for biological screening, as the halogen atoms allow for the efficient and diverse introduction of various substituents, enabling researchers to explore structure-activity relationships (SAR) rapidly. Its primary research value lies in its role as a key synthetic intermediate for the preparation of more complex, functionalized molecules aimed at hitting various biological targets. This product is provided For Research Use Only. It is intended for use in laboratory research and chemical synthesis by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5,6-dibromo-8-methoxyimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2O/c1-13-6-4-5(9)7(10)12-3-2-11-8(6)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDYHPIBOLNLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N2C1=NC=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dibromo-8-methoxyimidazo[1,2-a]pyridine typically involves the bromination of 8-methoxyimidazo[1,2-a]pyridine. This can be achieved through the reaction of 8-methoxyimidazo[1,2-a]pyridine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often include elevated temperatures and controlled addition of bromine to ensure selective bromination at the 5 and 6 positions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Activities

Antimicrobial Activity
Imidazo[1,2-a]pyridines, including 5,6-dibromo-8-methoxyimidazo[1,2-a]pyridine, have shown promising results against various pathogens. Recent studies indicate that derivatives of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . For instance, specific analogues demonstrated minimum inhibitory concentrations (MIC) as low as 0.004 μM against replicating Mycobacterium tuberculosis .

Antitumor Activity
The imidazo[1,2-a]pyridine framework has been explored for its anticancer properties. Compounds within this class have been associated with the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies reveal that substitutions at specific positions can enhance their cytotoxic effects against cancer cells .

Anti-inflammatory and Analgesic Effects
Certain imidazo[1,2-a]pyridine derivatives have been evaluated for anti-inflammatory and analgesic properties. These compounds can modulate inflammatory pathways and provide relief from pain, making them potential candidates for developing new anti-inflammatory drugs .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that can include cyclization processes and the introduction of various substituents to enhance biological activity. Recent advancements in metal-free synthesis methods have streamlined the production of imidazo[1,2-a]pyridines . Key methodologies include:

  • Direct Synthesis : Utilizing metal-free conditions to facilitate the formation of imidazo[1,2-a]pyridine scaffolds.
  • Functionalization : Introducing bromine and methoxy groups at specific positions to optimize pharmacological properties.

Case Study 1: Antituberculosis Activity

A study highlighted the effectiveness of various imidazo[1,2-a]pyridine derivatives against MDR-TB. Compounds were synthesized and tested for their MIC values against Mycobacterium tuberculosis strains. The most potent compound showed an MIC value of 0.004 μM with non-cytotoxic effects on human cell lines . This underscores the potential for developing new anti-TB therapies based on this scaffold.

Case Study 2: Anticancer Properties

Research has indicated that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For example, a derivative was found to inhibit cell proliferation in breast cancer cell lines with an IC50 value in the low micromolar range . The study also emphasized the importance of structural modifications in enhancing anticancer efficacy.

Summary Table of Biological Activities

Activity TypeCompound DerivativeMIC/IC50 ValueReference
AntituberculosisThis compound0.004 μM (MDR-TB)
AnticancerVarious derivativesLow micromolar range
Anti-inflammatorySelected derivativesNot specified

Biological Activity

5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 2228306-98-5
  • Molecular Formula : C8H6Br2N2O
  • Molecular Weight : 305.95 g/mol

Biological Activities

Research has revealed that imidazo[1,2-a]pyridines, including this compound, exhibit a variety of biological activities:

  • Antimycobacterial Activity :
    • A study synthesized various imidazo[1,2-a]pyridine derivatives and evaluated their activity against Mycobacterium tuberculosis. The compound exhibited moderate to good antituberculosis activity with a minimum inhibitory concentration (MIC) of 12.5 μg/mL for some derivatives .
  • Anticancer Properties :
    • Imidazo[1,2-a]pyridine derivatives have shown promise as anticancer agents. For instance, compounds within this class have been reported to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Specific derivatives displayed IC50 values ranging from 80 nM to 1.48 μM against various cancer cell lines .
  • Antimicrobial and Antifungal Activity :
    • The compound has also been evaluated for antibacterial and antifungal properties. Various substituted imidazo[1,2-a]pyridines have demonstrated significant antimicrobial activity against a range of pathogens .
  • Other Pharmacological Effects :
    • Imidazo[1,2-a]pyridines are noted for their anti-inflammatory and analgesic properties. They are also being explored for their potential as anticonvulsant and antiviral agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Substituents : The presence of bromine atoms at the 5 and 6 positions enhances the compound's biological activity by increasing lipophilicity and improving binding affinity to target proteins.
  • Methoxy Group : The methoxy group at position 8 appears to play a critical role in modulating the compound's pharmacological effects by influencing electronic properties and steric hindrance .

Case Study 1: Antituberculosis Activity

A series of synthesized imidazo[1,2-a]pyridine derivatives were tested for their antimycobacterial activity against Mycobacterium tuberculosis. Among the tested compounds, those with specific substitutions exhibited MIC values as low as 12.5 μg/mL, indicating potent antituberculosis activity.

Case Study 2: Anticancer Efficacy

In vitro studies on various cancer cell lines demonstrated that certain imidazo[1,2-a]pyridine derivatives significantly inhibited cell proliferation through mechanisms involving tubulin polymerization inhibition. For example:

  • Compound A showed an IC50 value of 200 nM against HeLa cells.
  • Compound B exhibited an IC50 value of 100 nM against HCT-15 cells .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntituberculosisMIC = 12.5 μg/mL
AnticancerIC50 values between 80 nM - 1.48 μM
AntimicrobialSignificant activity against various pathogens
AntifungalEffective against multiple fungal strains

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The positions and nature of substituents critically influence the properties of imidazo[1,2-a]pyridine derivatives. Below is a comparison of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine Br (5,6), OCH₃ (8) C₈H₆Br₂N₂O 329.96 High hydrophobicity, moderate solubility -
6,8-Dibromoimidazo[1,2-a]pyridine Br (6,8) C₇H₄Br₂N₂ 291.93 Lower solubility, strong electron-withdrawing effects
6,8-Dibromo-2,3-dimethylimidazo[1,2-a]pyridine Br (6,8), CH₃ (2,3) C₉H₈Br₂N₂ 303.98 Increased steric hindrance, reduced polarity
6-Chloro-3-nitro-8-(phenylthio)imidazo[1,2-a]pyridine Cl (6), NO₂ (3), SPh (8) C₁₄H₉ClN₄O₂S 356.77 Enhanced radical scavenging, fluorescence

Key Observations :

  • Bromine vs.
  • Methoxy vs. Methyl : The methoxy group in the target compound enhances aqueous solubility relative to methyl-substituted analogs (e.g., 6,8-dibromo-2,3-dimethyl derivative) due to its polar nature .
  • Electron-Donating vs. Withdrawing Groups : The 8-methoxy group donates electron density to the aromatic system, which may stabilize charge-transfer interactions in fluorescent applications. In contrast, nitro or sulfonyl groups (e.g., in ) create electron-deficient systems, favoring radical scavenging .

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